

Technical Support Center: Cdk2-IN-23 Experiments

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Compound of Interest

Compound Name: Cdk2-IN-23

Cat. No.: B12362541

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Cdk2-IN-23**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Cdk2-IN-23** and what is its primary mechanism of action?

Cdk2-IN-23, also referred to as Compound 17, is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates.[4] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can induce programmed cell death (apoptosis) in cancer cells where CDK2 is overactive.[4]

Q2: What is the potency and selectivity of **Cdk2-IN-23**?

Cdk2-IN-23 is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.29 nM against CDK2 in biochemical assays.[1][2][3] It is reported to be highly selective for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, CDK7, and CDK9.[2][3]

Q3: In which cancer models is **Cdk2-IN-23** expected to be most effective?

Cdk2-IN-23 has shown pharmacodynamic inhibition of CDK2 in mouse models with CCNE1 amplification.[1][2] Tumors with high levels of Cyclin E1 (encoded by the CCNE1 gene) are often highly dependent on CDK2 activity for proliferation and survival, making them prime targets for **Cdk2-IN-23**. [5][6] It may also be effective in cancers that have developed resistance to CDK4/6 inhibitors, as this resistance is often mediated by the upregulation of CDK2 activity. [5][6]

Q4: How should I prepare and store **Cdk2-IN-23** stock solutions?

For in vitro experiments, **Cdk2-IN-23** can be dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). It is recommended to use sonication to aid dissolution. To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Data Presentation

Table 1: Biochemical Potency and Selectivity of Cdk2-IN-23

Kinase Target	IC50 (nM)	Selectivity vs. CDK2
CDK2	0.29	-
CDK1	>1000	>3400-fold
CDK4	>1000	>3400-fold
CDK6	>1000	>3400-fold
CDK9	>500	>1700-fold

Data derived from preclinical studies. Actual values may vary based on experimental conditions.[2][3]

Table 2: Cellular Activity of Representative Pyrazole-based CDK2 Inhibitors

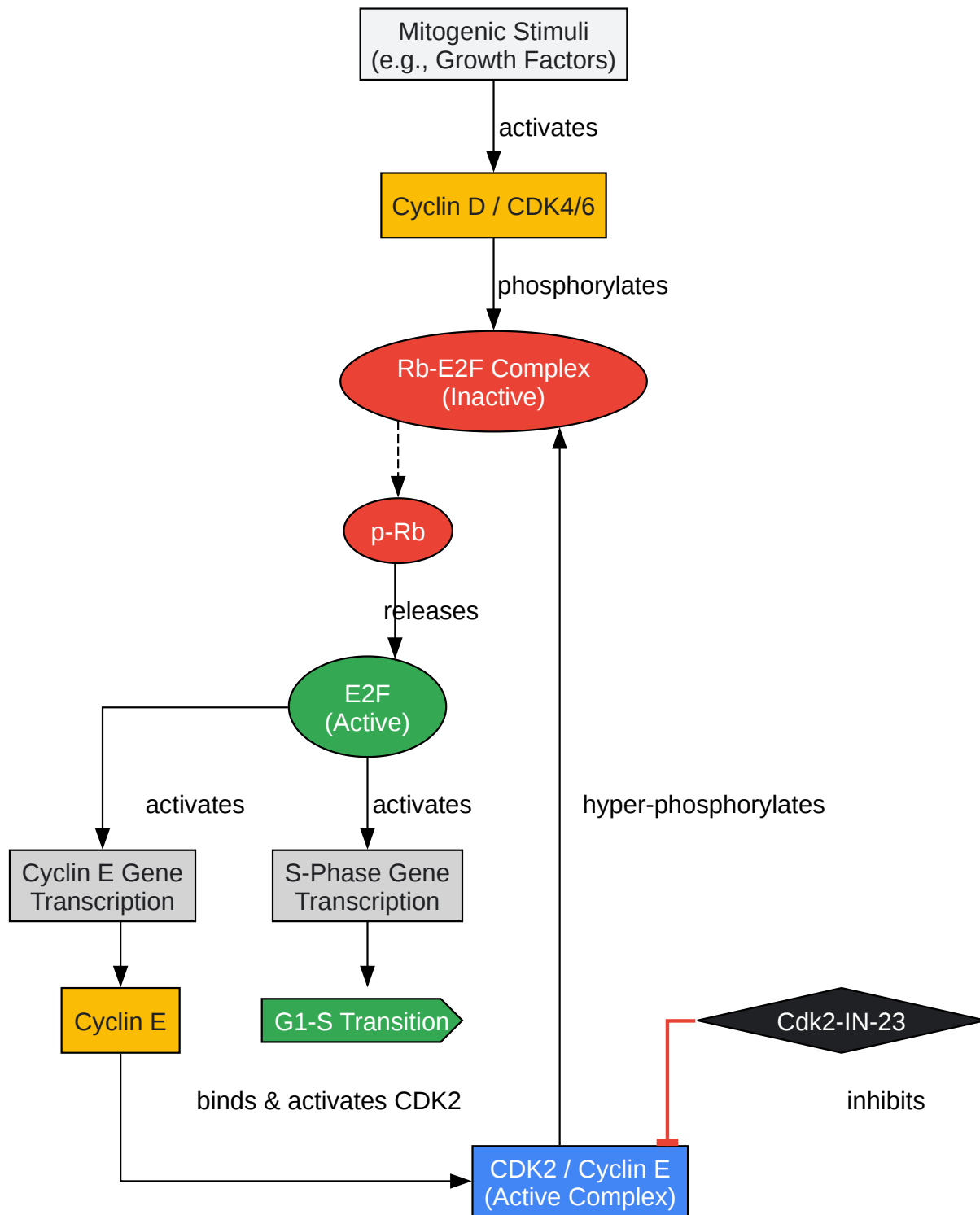
Compound	Cell Line	Assay Type	IC50 / GI50 (μM)
Pyrazole Analog 1	A2780	Proliferation	0.005 - 0.007
Pyrazole Analog 2	HCT-116	CDK2 Inhibition	0.96 - 3.82
Pyrazole Analog 3	MCF7	Growth Inhibition	86.1% GI @ 10μM

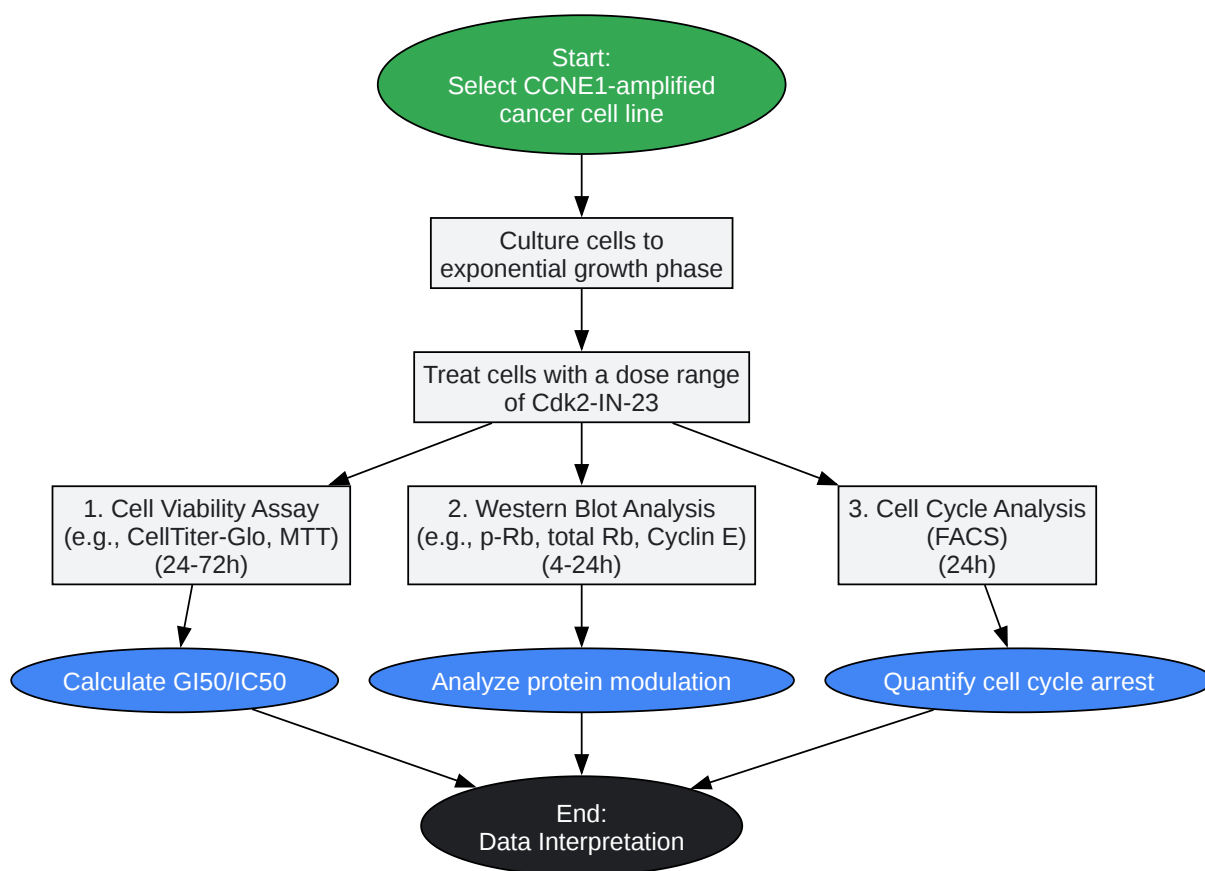
Note: Specific cellular IC50/GI50 values for **Cdk2-IN-23** are not yet broadly published. The data above is for structurally related pyrazole-based CDK2 inhibitors to provide a general indication of activity in cancer cell lines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

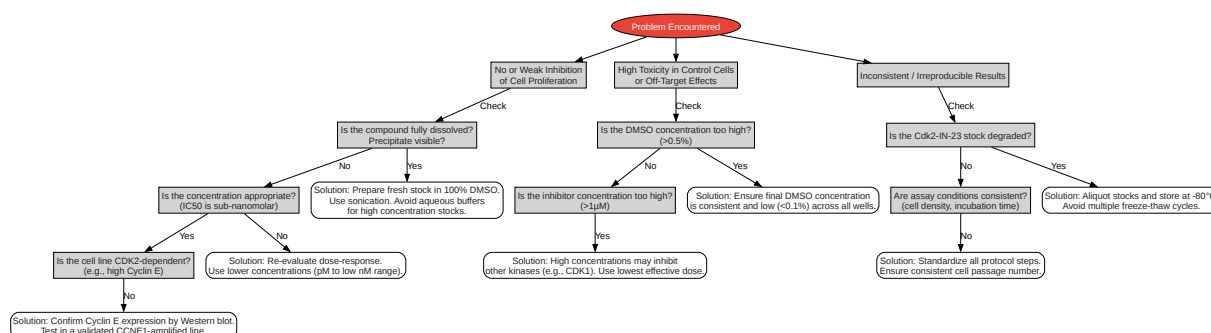
Experimental Protocols & Workflows

Cdk2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle. **Cdk2-IN-23** directly inhibits this complex, preventing the phosphorylation of Retinoblastoma protein (Rb) and subsequent release of the E2F transcription factor, which is necessary for the expression of S-phase genes.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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